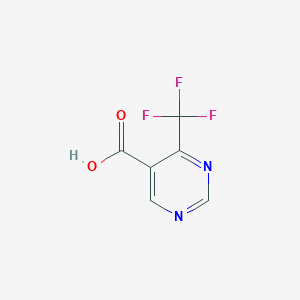

4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Description

BenchChem offers high-quality 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-3(5(12)13)1-10-2-11-4/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHVVOYDDRBQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469353 | |

| Record name | 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220880-12-6 | |

| Record name | 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(trifluoromethyl)pyrimidine-5-carboxylic acid chemical properties

An In-depth Technical Guide to 4-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

Introduction

4-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a fluorinated heterocyclic compound of significant interest in contemporary chemical research, particularly within the fields of medicinal chemistry and agrochemical development. The unique combination of the pyrimidine core, an electron-withdrawing trifluoromethyl group, and a versatile carboxylic acid handle makes it a highly valuable building block for synthesizing complex molecular architectures.

The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. The pyrimidine ring is a privileged scaffold found in numerous biologically active compounds, including nucleobases. The carboxylic acid functional group at the 5-position serves as a convenient anchor point for further chemical modifications, such as amide bond formation, esterification, or reduction, enabling the exploration of vast chemical space in drug discovery and materials science.

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical and Computational Properties

The fundamental properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a solid at room temperature, with its key characteristics summarized below.

| Property | Value | Source |

| CAS Number | 220880-12-6 | [1] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [1] |

| Molecular Weight | 192.10 g/mol | [1] |

| IUPAC Name | 4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Melting Point | 146-148 °C | |

| Boiling Point | 291.0 ± 40.0 °C (at 760 mmHg, predicted) | |

| Topological Polar Surface Area (TPSA) | 63.08 Ų | [1] |

| LogP (Octanol/Water Partition Coeff.) | 1.1936 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

Reactivity Profile and Mechanistic Insights

The chemical behavior of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid is dictated by the interplay between its three key components: the pyrimidine ring, the CF₃ group, and the carboxylic acid.

-

Pyrimidine Ring: The pyrimidine ring is an electron-deficient (π-deficient) heterocycle. This deficiency is significantly amplified by the potent electron-withdrawing effect of the trifluoromethyl group at the 4-position. Consequently, the ring is highly deactivated towards electrophilic aromatic substitution but is activated for nucleophilic aromatic substitution (SNAᵣ), particularly if a leaving group is present at the 2 or 6 positions.

-

Trifluoromethyl Group: The CF₃ group is chemically robust and stable under most reaction conditions. Its primary role is electronic modulation of the pyrimidine ring, increasing the acidity of the N-H protons (in tautomeric forms) and the carboxylic acid proton.

-

Carboxylic Acid Group: This functional group is the primary site for derivatization. It undergoes standard carboxylic acid reactions:

-

Amide Coupling: It can be readily coupled with amines using standard coupling reagents like HATU or EDCI to form amides. This is a cornerstone reaction for its use in medicinal chemistry.[2]

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) yields the corresponding esters.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding (4-(trifluoromethyl)pyrimidin-5-yl)methanol.

-

Synthesis Methodology: A Validated Protocol

The synthesis of pyrimidine derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For 4-(trifluoromethyl)pyrimidine-5-carboxylic acid, a common and reliable strategy involves building the pyrimidine ring from acyclic precursors.

The following protocol describes a representative synthesis starting from ethyl 4,4,4-trifluoroacetoacetate, a readily available building block. This multi-step process is designed to be self-validating, with clear points for purification and characterization.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-4,4,4-trifluoro-3-oxobutanoate (Enaminone Intermediate)

-

To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in an anhydrous solvent like toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: This is a Knoevenagel-type condensation. The highly reactive DMF-DMA acts as both a formylating agent and a dehydrating agent, converting the active methylene group of the β-ketoester into a more reactive enaminone.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure to yield the crude enaminone, which is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

-

Dissolve the crude enaminone intermediate (1.0 eq) in a suitable solvent such as ethanol or isopropanol (10 mL/mmol).

-

Add formamidine acetate (1.5 eq) and a base such as sodium ethoxide or potassium carbonate (2.0 eq).

-

Heat the mixture to reflux (approx. 80-100 °C depending on the solvent) and stir for 12-18 hours. Monitor by TLC.

-

Causality: This is the critical cyclocondensation step. The formamidine acts as the N-C-N source, reacting with the 1,3-dicarbonyl equivalent (the enaminone) to form the pyrimidine ring. The base facilitates the reaction by deprotonating the formamidine and promoting cyclization.

-

After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the crude ester.

Step 3: Hydrolysis to 4-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

-

Dissolve the crude ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0 eq).

-

Stir the mixture vigorously at room temperature for 4-8 hours until the ester is fully consumed (monitored by TLC).

-

Causality: This is a standard saponification reaction. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to hydrolysis to the corresponding carboxylate salt.

-

Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a strong acid (e.g., 2M HCl). A precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-(trifluoromethyl)pyrimidine-5-carboxylic acid. Purity can be further enhanced by recrystallization from a suitable solvent system like ethanol/water.

Applications in Research and Development

The title compound is not typically an end-product but rather a crucial intermediate. Its trifluoromethyl-pyrimidine scaffold is a recognized pharmacophore, and the carboxylic acid provides a handle for diversification.

-

Medicinal Chemistry: It is a key building block for synthesizing kinase inhibitors, particularly for targets like the Epidermal Growth Factor Receptor (EGFR).[3][4] The pyrimidine core mimics the hinge-binding region of ATP, while the CF₃ group can enhance binding and improve pharmacokinetic properties. It is also used to create novel anti-inflammatory, antiviral, and antifungal agents.[5]

-

Agrochemicals: Trifluoromethyl-substituted heterocycles are prevalent in modern pesticides and herbicides.[6] This compound serves as a precursor for developing new active ingredients that offer high efficacy and metabolic stability in the field.

-

Materials Science: Fluorinated organic molecules are explored for applications in organic electronics and advanced polymers due to their unique electronic properties and thermal stability.

Safety and Handling

While a specific, comprehensive toxicology profile for this exact compound is not widely published, data from structurally related chemicals and supplier safety data sheets (SDS) provide clear guidance for safe handling.[7][8][9]

-

Hazards: Assumed to be harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[8][9][10]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[7][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not empty into drains.[7]

Conclusion

4-(Trifluoromethyl)pyrimidine-5-carboxylic acid stands out as a high-value, versatile building block for chemical synthesis. Its well-defined physicochemical properties, combined with a predictable reactivity profile dominated by its electron-deficient core and adaptable carboxylic acid group, make it an indispensable tool for medicinal and agrochemical researchers. The synthetic routes are accessible and scalable, ensuring its continued use in the development of next-generation pharmaceuticals and crop protection agents.

References

-

Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC, NIH. Available from: [Link] [Accessed January 11, 2026].[3]

-

Wu, W., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available from: [Link] [Accessed January 11, 2026].

-

Wu, W., et al. (2021). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC, NIH. Available from: [Link] [Accessed January 11, 2026].[2]

-

Ochiai, H., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available from: [Link] [Accessed January 11, 2026].[6]

-

Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. OPUS at UTS. Available from: [Link] [Accessed January 11, 2026].[4]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 5. Buy 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | 1202980-50-4 [smolecule.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. keyorganics.net [keyorganics.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid, 97% 250 mg | Buy Online [thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 220880-12-6) for Drug Discovery Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. Among these, the trifluoromethyl group stands out for its profound impact on a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth technical exploration of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid, a heterocyclic building block of significant interest. We will delve into its synthesis, chemical characteristics, and burgeoning applications, offering a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic programs.

Physicochemical Properties and Structural Attributes

4-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a crystalline solid at room temperature. Its key physicochemical parameters are summarized below:

| Property | Value | Source(s) |

| CAS Number | 220880-12-6 | |

| Molecular Formula | C₆H₃F₃N₂O₂ | |

| Molecular Weight | 208.09 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 146-148 °C | |

| Boiling Point (Predicted) | 329.5 ± 42.0 °C | |

| Density (Predicted) | 1.60 ± 0.1 g/cm³ | |

| pKa (Predicted) | 2.56 ± 0.25 |

The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electronic character of the pyrimidine ring, impacting its reactivity and the acidity of the carboxylic acid function. This electronic modulation is a key feature exploited in drug design to fine-tune interactions with biological targets.

Synthesis and Mechanistic Insights

The synthesis of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves a multi-step sequence. A common and efficient approach is the condensation of a trifluoromethyl-containing building block with a suitable three-carbon precursor to construct the pyrimidine ring, followed by functional group manipulations.

Illustrative Synthetic Pathway

A representative synthetic route is depicted below, starting from a trifluoroacetyl precursor.

Caption: A plausible synthetic workflow for 4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Step-by-Step Experimental Protocol (Representative)

The following protocol is a generalized representation based on established pyrimidine synthesis methodologies. Optimization may be required.

Step 1: Formation of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

-

Enamine Formation: To a solution of ethyl 4,4,4-trifluoroacetoacetate in an aprotic solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA). Heat the mixture to reflux for several hours to drive the formation of the enamine intermediate.

-

Cyclization: After cooling, the enamine intermediate is reacted with an amidine salt (e.g., formamidine hydrochloride) in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. The reaction mixture is heated to reflux to facilitate the cyclization and formation of the pyrimidine ring.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is then purified using techniques such as column chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

-

Saponification: The purified ester is dissolved in a mixture of a suitable solvent (e.g., THF or methanol) and an aqueous solution of a base, typically lithium hydroxide or sodium hydroxide. The mixture is stirred at room temperature until the ester is fully consumed.

-

Acidification and Isolation: The reaction mixture is then carefully acidified with an aqueous acid (e.g., 1N HCl) to a pH of approximately 2-3. The precipitated 4-(trifluoromethyl)pyrimidine-5-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Causality and Mechanistic Rationale

The synthesis hinges on the classic pyrimidine ring-forming reaction. The use of DMF-DMA with the β-ketoester generates a reactive enamine, which then undergoes a condensation-cyclization reaction with the amidine. The choice of base in the cyclization step is crucial to deprotonate the amidine and facilitate its nucleophilic attack. The final hydrolysis step is a standard saponification of the ester to the desired carboxylic acid.

Applications in Drug Discovery and Development

The 4-(trifluoromethyl)pyrimidine-5-carboxylic acid moiety is a valuable building block in the design of novel therapeutics, primarily due to the advantageous properties conferred by the trifluoromethyl group.

The Trifluoromethyl Advantage

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of a drug candidate.[1]

-

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[1]

-

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the pyrimidine ring, potentially leading to stronger binding interactions with target proteins.[1]

Therapeutic Targets and Indications

Derivatives of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid have shown promise in various therapeutic areas, with a notable focus on oncology.

Epidermal Growth Factor Receptor (EGFR) Inhibitors:

A significant application of this scaffold is in the development of EGFR inhibitors for the treatment of cancer. The pyrimidine core acts as a hinge-binding motif, while the trifluoromethyl group can enhance binding affinity and cell permeability. Several studies have reported the synthesis and potent anti-proliferative activity of 5-trifluoromethylpyrimidine derivatives against various cancer cell lines.

Workflow for Lead Optimization

The integration of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid into a lead optimization campaign is illustrated below.

Caption: A representative workflow for the lead optimization of drug candidates derived from 4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Spectroscopic Characterization (Representative)

¹H NMR (DMSO-d₆):

-

The pyrimidine ring protons typically appear as singlets or doublets in the downfield region (δ 8.0-9.5 ppm).

-

The carboxylic acid proton, if not exchanged, would be a broad singlet further downfield.

¹³C NMR (DMSO-d₆):

-

The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

The carbons of the pyrimidine ring will resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group.

Safety and Handling

4-(Trifluoromethyl)pyrimidine-5-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

4-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a strategically important building block for modern drug discovery. Its unique combination of a pyrimidine core and a trifluoromethyl group offers a powerful platform for the development of novel therapeutics with enhanced pharmacological properties. A comprehensive understanding of its synthesis, reactivity, and applications, as outlined in this guide, will empower medicinal chemists to effectively harness its potential in the quest for new and improved medicines.

References

- Mague, J. T., & Pasupuleti, R. (2021). The Role of Fluorine in Drug Design and Development. In Fluorine in Pharmaceutical and Medicinal Chemistry. Elsevier.

Sources

4-(trifluoromethyl)pyrimidine-5-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 4-(Trifluoromethyl)pyrimidine-5-carboxylic Acid: A Core Moiety in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and application of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid. This fluorinated heterocyclic compound is a valuable building block in the synthesis of complex bioactive molecules, leveraging the unique physicochemical properties of both the pyrimidine core and the trifluoromethyl group to enhance pharmacological profiles.

Core Physicochemical and Structural Properties

4-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a solid, crystalline compound at room temperature. Its core structure consists of a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, substituted with a highly electronegative trifluoromethyl (-CF3) group at position 4 and a carboxylic acid (-COOH) group at position 5.

The trifluoromethyl group is a key feature, acting as a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature influences the acidity of the carboxylic acid and the overall electron density of the pyrimidine ring. This modification is frequently employed in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability.[1][2]

Table 1: Key Properties of 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₃N₂O₂ | [3][4] |

| Molecular Weight | 192.10 g/mol | [3][4] |

| CAS Number | 220880-12-6 | [3][4] |

| Melting Point | 146-148 °C | [4] |

| Boiling Point (Predicted) | 291.0 ± 40.0 °C | [4] |

| Density (Predicted) | 1.575 ± 0.06 g/cm³ | [4] |

| Topological Polar Surface Area (TPSA) | 63.08 Ų | [3] |

| LogP (Predicted) | 1.1936 | [3] |

Synthesis and Chemical Reactivity

The synthesis of substituted pyrimidines often involves cyclocondensation reactions. While specific routes for 4-(trifluoromethyl)pyrimidine-5-carboxylic acid can be proprietary, a general and logical synthetic approach involves the condensation of a trifluoromethyl-containing building block with a three-carbon component that can be subsequently oxidized or is already functionalized to form the carboxylic acid.

The reactivity of this molecule is dominated by its carboxylic acid functional group. It readily undergoes reactions typical of carboxylic acids, most notably amide bond formation, which is a cornerstone of drug synthesis. This makes it an ideal starting material for creating libraries of amide derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Amide Coupling via EDCI

This protocol describes a standard procedure for coupling the title compound with a primary amine, a common subsequent step in a drug discovery workflow. The choice of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is based on its water-solubility, which allows for easy removal of the urea byproduct during aqueous workup.[5]

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

-

Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution. Stir at room temperature for 20 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired primary amine (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 8-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Workup and Extraction: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification and Validation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel. The final product's identity and purity (>97%) must be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.

Caption: Workflow for a standard amide coupling reaction.

Role in Medicinal Chemistry and Drug Discovery

The 4-(trifluoromethyl)pyrimidine-5-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry. Its derivatives have been investigated for a range of therapeutic targets, with a notable emphasis on kinase inhibitors.[6][7]

Case Study: EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology.[7] Several approved drugs and clinical candidates feature a pyrimidine core. Research has demonstrated that derivatives synthesized from 5-(trifluoromethyl)pyrimidine scaffolds can act as potent EGFR inhibitors.[6][7] In this context, the pyrimidine ring often serves as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, while the rest of the molecule extends into other pockets of the ATP-binding site. The trifluoromethyl group can contribute to binding affinity and improve pharmacokinetic properties.

Caption: From chemical building block to drug candidate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to be simple. Key signals would include two distinct singlets for the two protons on the pyrimidine ring and a broad singlet for the acidic proton of the carboxylic acid.

-

¹⁹F NMR: A sharp singlet would be observed, characteristic of the -CF₃ group. This technique is highly sensitive and crucial for confirming the presence of the fluorine-containing moiety.

-

¹³C NMR: The spectrum would show six distinct carbon signals. The carbon of the -CF₃ group would appear as a quartet due to coupling with the three fluorine atoms.

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement, matching the calculated exact mass of C₆H₃F₃N₂O₂.[6]

-

Chromatography (HPLC): High-Performance Liquid Chromatography, typically coupled with a UV detector, is the standard method for assessing the purity of the compound.

Conclusion

4-(Trifluoromethyl)pyrimidine-5-carboxylic acid is more than a simple chemical; it is a strategically designed building block that provides a gateway to novel and potent therapeutic agents. Its unique combination of a pyrimidine core and a trifluoromethyl group offers medicinal chemists a powerful tool to address challenges in drug design, such as metabolic instability and target affinity. As research into targeted therapies continues to expand, the demand for such sophisticated, fluorinated heterocyclic intermediates is set to grow, solidifying their importance in the future of drug discovery.

References

-

National Institutes of Health (NIH). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]

-

National Institutes of Health (NIH). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [Link]

-

Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. [Link]

-

National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

-

PubMed. Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1 H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. [Link]

-

OPUS at UTS. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]

-

SpectraBase. Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid | 220880-12-6 [amp.chemicalbook.com]

- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

A Comprehensive Technical Guide to 4-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Overview

4-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure combines two key pharmacophores: the pyrimidine ring, a cornerstone of many biologically active molecules, and the trifluoromethyl (CF₃) group, a bioisostere widely used to enhance drug efficacy and metabolic stability. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthetic routes, and applications, with a focus on its role as a versatile building block in the design of novel therapeutic agents. The strategic incorporation of the electron-withdrawing CF₃ group onto the pyrimidine scaffold creates a unique electronic and steric profile, making it a valuable intermediate for targeting a range of biological pathways, including kinase signaling.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for research and regulatory purposes. The compound is systematically named according to IUPAC conventions, and it is registered under a unique CAS number.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid | Internal Nomenclature |

| CAS Number | 220880-12-6 | [1][2] |

| Synonyms | 5-Pyrimidinecarboxylic acid, 4-(trifluoromethyl)- | [2] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [1][2] |

| Molecular Weight | 192.10 g/mol | [1][2] |

| SMILES | O=C(C1=CN=CN=C1C(F)(F)F)O | [1] |

| InChIKey | OQHVVOYDDRBQRI-UHFFFAOYSA-N | [2] |

Note: Some suppliers incorrectly list "4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester" as a synonym; this is the corresponding ethyl ester derivative, not the carboxylic acid itself.[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing factors such as solubility, absorption, and reactivity. The data below, derived from experimental and predicted values, provides a quantitative profile of the title compound.

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 146-148 °C | [2] |

| Boiling Point (Predicted) | 291.0 ± 40.0 °C | [2] |

| Density (Predicted) | 1.575 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 1.79 ± 0.36 | [2] |

| Topological Polar Surface Area (TPSA) | 63.08 Ų | [1] |

| LogP (Predicted) | 1.1936 | [1] |

Synthesis and Chemical Reactivity

Retrosynthetic Strategy and Rationale

The core challenge in synthesizing this molecule is the construction of the substituted pyrimidine ring. A common and effective strategy involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For this specific target, a precursor containing the trifluoromethyl group, such as ethyl 4,4,4-trifluoroacetoacetate, serves as an ideal starting material. This approach allows for the early and efficient installation of the critical CF₃ moiety.

Generalized Synthetic Protocol

The following protocol is a representative, multi-step synthesis adapted from methodologies used for similar trifluoromethyl pyrimidine derivatives.[3][4]

Step 1: Pyrimidine Ring Formation

-

To a solution of sodium ethoxide in ethanol, add ethyl 4,4,4-trifluoroacetoacetate and formamidine hydrochloride.

-

Reflux the mixture for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Causality: This is a classical pyrimidine synthesis. The formamidine provides the N-C-N fragment that condenses with the β-dicarbonyl system of the trifluoroacetoacetate to form the heterocyclic ring.

-

After completion, cool the reaction, neutralize with a suitable acid (e.g., acetic acid), and remove the solvent under reduced pressure.

-

Purify the resulting intermediate, ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, via column chromatography.

Step 2: Saponification to the Carboxylic Acid

-

Dissolve the purified ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature for 2-4 hours.

-

Causality: The hydroxide ions perform a nucleophilic attack on the ester's carbonyl carbon, leading to the hydrolysis (saponification) of the ester to its corresponding carboxylate salt.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~2-3. This protonates the carboxylate salt, causing the final carboxylic acid product to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Generalized Synthesis Workflow

The logical flow of the synthesis, from common starting materials to the final product, is illustrated below.

Caption: Generalized synthetic workflow for 4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Applications in Medicinal Chemistry and Drug Discovery

The title compound is not an end-product drug but rather a high-value building block. Its utility stems from the synergistic combination of the pyrimidine core and the CF₃ group.

The Pyrimidine Scaffold: A Privileged Structure

The pyrimidine ring is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs.[5] Its nitrogen atoms can act as hydrogen bond acceptors, and its planar structure allows it to fit into the active sites of various enzymes and receptors. Pyrimidine derivatives are known to possess a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5]

The Trifluoromethyl Group: A Bio-Enhancer

The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in modern drug design.[6] The CF₃ group is highly electronegative and lipophilic, which can profoundly influence a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Binding Affinity: The CF₃ group can enhance binding to protein targets through favorable hydrophobic and electrostatic interactions.

-

Lipophilicity & Permeability: It increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

Therapeutic Potential as a Building Block

Trifluoromethyl-substituted pyrimidines are actively being investigated as potent inhibitors of various protein kinases, which are critical targets in oncology.[7] For instance, derivatives have been designed as Epidermal Growth Factor Receptor (EGFR) inhibitors to treat cancers like non-small-cell lung cancer.[7] The carboxylic acid functional group of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a versatile chemical handle. It can be readily converted into amides, esters, or other functional groups, allowing for its conjugation to other molecular fragments to build a library of potential drug candidates. This makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against a specific biological target.[3][8]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential to ensure safety. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][9] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][9] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][9] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [2][9] |

| Signal Word | Warning | [2][9] |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[11][12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[11]

-

Respiratory Protection: If engineering controls are inadequate, use a NIOSH/MSHA-approved respirator with a particulate filter.[12]

-

-

Hygiene Measures: Do not eat, drink, or smoke when using this product.[10] Wash hands thoroughly after handling.[10][13]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[10][13] Keep the container tightly closed and sealed in a dry environment.[2]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[11]

Conclusion

4-(Trifluoromethyl)pyrimidine-5-carboxylic acid stands out as a strategically important chemical intermediate for the synthesis of advanced functional molecules. The convergence of the biologically active pyrimidine nucleus and the pharmacokinetically enhancing trifluoromethyl group provides a powerful platform for drug discovery. Its well-defined properties and versatile reactivity make it an indispensable tool for medicinal chemists aiming to develop next-generation therapeutics, particularly in the fields of oncology and infectious diseases.

References

-

Wu, J., et al. (2019). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 24(23), 4355. [Link]

-

PubChem. 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid. [Link]

-

Yu, H., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103522. [Link]

-

Zhang, W., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2603-2616. [Link]

-

2a biotech. 4-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID. [Link]

-

Fujikawa, K., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 158-173. [Link]

-

Sharma, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

-

Liu, X., et al. (2016). Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. Journal of Chemical Research, 40(2), 107-109. [Link]

-

Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid | 220880-12-6 [amp.chemicalbook.com]

- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid 97 306960-77-0 [sigmaaldrich.com]

- 10. keyorganics.net [keyorganics.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

Introduction

4-(Trifluoromethyl)pyrimidine-5-carboxylic acid (CAS No. 220880-12-6) is a key building block in medicinal chemistry and drug development.[1][2] Its structural features, a pyrimidine core functionalized with a strongly electron-withdrawing trifluoromethyl group and a carboxylic acid, make it a valuable synthon for creating diverse molecular architectures with potential therapeutic applications. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Molecular Structure and Key Features

The molecular structure of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid is presented below. The key structural features that will be interrogated by various spectroscopic techniques are the pyrimidine ring protons, the carboxylic acid proton, the trifluoromethyl group, and the carbon skeleton.

Molecular Formula: C₆H₃F₃N₂O₂[1] Molecular Weight: 192.10 g/mol [1]

Caption: Molecular structure of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-(trifluoromethyl)pyrimidine-5-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive structural information.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as the carboxylic acid proton may exchange with protic solvents. DMSO-d₆ is often preferred for carboxylic acids as it slows down the exchange rate of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so spectra can be acquired relatively quickly. A common reference standard for ¹⁹F NMR is CFCl₃.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show three distinct signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet, broad | 1H | -COOH |

| ~9.4 | Singlet | 1H | H-2 |

| ~9.2 | Singlet | 1H | H-6 |

Interpretation:

-

The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (~13.5 ppm) due to deshielding and hydrogen bonding. Its broadness is a result of chemical exchange.

-

The pyrimidine protons at positions 2 and 6 are expected to appear as sharp singlets in the aromatic region. The exact chemical shifts are influenced by the electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups. H-2 is generally more deshielded in pyrimidine systems.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals:

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |

| ~165 | Singlet | -COOH |

| ~160 | Quartet (²JCF ≈ 35 Hz) | C-4 |

| ~158 | Singlet | C-2 |

| ~155 | Singlet | C-6 |

| ~122 | Quartet (¹JCF ≈ 275 Hz) | -CF₃ |

| ~118 | Quartet (³JCF ≈ 4 Hz) | C-5 |

Interpretation:

-

The carboxylic acid carbon will appear as a singlet in the typical range for this functional group.

-

The trifluoromethyl carbon (-CF₃) will be observed as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift will be in the characteristic range for CF₃ groups.

-

The carbons of the pyrimidine ring will be influenced by the substituents. C-4, directly attached to the CF₃ group, will show a quartet due to two-bond C-F coupling (²JCF). C-5, adjacent to the CF₃ group, will exhibit a smaller quartet due to three-bond C-F coupling (³JCF). C-2 and C-6 are expected to be singlets.

Predicted ¹⁹F NMR Spectrum (376 MHz, DMSO-d₆)

The proton-decoupled ¹⁹F NMR spectrum will provide a clear signature for the trifluoromethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -65 | Singlet | -CF₃ |

Interpretation:

-

A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group . The chemical shift is anticipated to be in the typical range for an aromatic-substituted CF₃ group.[3][4] The absence of coupling in the proton-decoupled spectrum confirms the absence of adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid will be dominated by absorptions from the carboxylic acid and trifluoromethyl groups.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For solid samples, the most common methods are Attenuated Total Reflectance (ATR) or preparing a KBr pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal. For a KBr pellet, a small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for a pellet) is recorded first. Then, the sample spectrum is recorded. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~1710 | Strong, Sharp | C=O stretch (carboxylic acid dimer) |

| 1600-1450 | Medium | C=C and C=N stretches (pyrimidine ring) |

| ~1300 | Strong | C-F stretches (trifluoromethyl group) |

| ~1200 | Strong | C-O stretch (carboxylic acid) |

| ~920 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |

Interpretation:

-

The most prominent feature will be a very broad O-H stretching band from 3300-2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[5]

-

A strong, sharp C=O stretching absorption around 1710 cm⁻¹ is also indicative of the carboxylic acid dimer.[5]

-

The C-F stretching vibrations of the trifluoromethyl group are expected to give rise to one or more strong absorption bands in the 1350-1150 cm⁻¹ region.

-

The C=C and C=N stretching vibrations of the pyrimidine ring will appear in the 1600-1450 cm⁻¹ region.

-

A broad O-H bend around 920 cm⁻¹ is another characteristic feature of a carboxylic acid dimer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), is used. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids.

-

Data Acquisition: The sample solution is introduced into the ion source. Data can be acquired in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.

Predicted Mass Spectrum (ESI)

-

Negative Ion Mode: The base peak is expected to be the deprotonated molecule, [M-H]⁻, at m/z 191.0.

-

Positive Ion Mode: The protonated molecule, [M+H]⁺, at m/z 193.0 may be observed, although it is typically less intense for carboxylic acids.

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₆H₂F₃N₂O₂ [M-H]⁻ is 191.0074, and for C₆H₃F₃N₂O₂Na [M+Na]⁺ is 215.0090. Observing these exact masses would provide strong evidence for the elemental composition of the molecule.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion can provide further structural information. A plausible fragmentation pathway for the [M-H]⁻ ion is proposed below.

Caption: Predicted fragmentation pathway for 4-(trifluoromethyl)pyrimidine-5-carboxylic acid in negative ion mode ESI-MS.

Interpretation:

-

The initial fragmentation is likely to be the loss of carbon dioxide (CO₂) from the carboxylate anion, a common fragmentation pathway for deprotonated carboxylic acids.

-

Subsequent fragmentation of the pyrimidine ring could involve the loss of neutral molecules such as HCN.

Conclusion

The comprehensive spectroscopic analysis of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid using NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation and purity assessment. This guide, based on established spectroscopic principles and data from analogous compounds, offers a detailed prediction of the expected spectral data and outlines the necessary experimental protocols. These methodologies and the interpretation of the resulting data are fundamental for researchers and scientists in drug development to ensure the quality and integrity of this important chemical building block.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

Sources

The Strategic Importance of 13C NMR for Pyrimidine Carboxylic Acids

An In-depth Technical Guide to the 13C NMR Analysis of Pyrimidine Carboxylic Acids

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy as applied to the structural elucidation of pyrimidine carboxylic acids. This class of molecules, central to numerous biological processes and pharmaceutical compounds, presents unique analytical challenges and opportunities that 13C NMR is exceptionally suited to address. This document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Pyrimidine carboxylic acids, such as orotic acid (a key intermediate in pyrimidine biosynthesis), are foundational scaffolds in medicinal chemistry and molecular biology.[1][2] Their structural integrity, substituent patterns, and ionization states are critical determinants of their function. 13C NMR spectroscopy offers a direct, non-destructive window into the carbon framework of these molecules, providing unambiguous data on:

-

Molecular Structure Confirmation: Verifying the successful synthesis of target compounds.

-

Isomer Differentiation: Distinguishing between positional isomers, which can be challenging with other methods.[3][4]

-

Electronic Environment: Probing the influence of substituents on the pyrimidine ring.

-

Ionization State and Tautomerism: Observing changes in the molecular structure in response to environmental factors like pH.[5][6][7]

Unlike ¹H NMR, where peak overlap can complicate analysis, the broader chemical shift range and single-peak-per-carbon nature of proton-decoupled 13C NMR provide a clearer spectral picture, albeit with inherently lower sensitivity.[8]

Core Principles: Decoding the 13C Spectrum

A nuanced understanding of the factors governing 13C chemical shifts is paramount for accurate spectral interpretation.

Chemical Shifts and Structural Features

The electronic environment of each carbon atom dictates its resonance frequency (chemical shift, δ). For pyrimidine carboxylic acids, the following trends are observed:

-

Carboxyl Carbon (R-COOH): This quaternary carbon is highly deshielded due to the two adjacent oxygen atoms and typically resonates in the 160-185 ppm range. Its precise shift is highly sensitive to ionization.[9]

-

Pyrimidine Ring Carbons: These carbons resonate between approximately 110-170 ppm .

-

Carbons Adjacent to Nitrogen: The electronegative nitrogen atoms significantly deshielded adjacent carbons. For instance, C2 and C4/C6 in the pyrimidine ring experience a strong downfield shift.

-

Influence of the Carboxyl Group: As an electron-withdrawing group, the carboxylic acid substituent will further deshield the carbon to which it is attached (ipso-carbon) and other carbons within the conjugated system.

-

-

Substituent Effects: Additional substituents will alter the chemical shifts based on their electron-donating or electron-withdrawing nature, providing a detailed electronic map of the molecule.

The Critical Influence of pH

For carboxylic acids, pH is the most dominant experimental variable influencing the 13C NMR spectrum. The protonation state of the carboxyl group dramatically alters the electronic shielding of nearby carbons.

-

Protonated State (Low pH): The -COOH group exists in its acidic form.

-

Deprotonated State (High pH): The -COO⁻ group exists as the carboxylate anion.

As the pH of the solution is increased, the carboxyl carbon and, to a lesser extent, the ipso-carbon on the ring will exhibit a significant downfield shift (to a higher ppm value). Plotting the chemical shift of these carbons against pH generates a sigmoidal titration curve, from which the pKa of the carboxylic acid can be determined directly from the inflection point.[5][9][10] This provides a self-validating system to confirm the identity and ionization behavior of the analyte. Studies on orotic acid have shown that its diketo tautomer is the dominant form in aqueous solutions, and its chemical shifts are well-reproduced by DFT calculations that account for hydration.[6][7]

Solvent Choice: A Deliberate Decision

The choice of deuterated solvent is not arbitrary and can impact spectral resolution and chemical shifts through interactions like hydrogen bonding.[11]

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice for many pyrimidine carboxylic acids due to its high polarity and ability to dissolve a wide range of compounds. It is particularly useful for observing exchangeable protons (like -COOH and -NH) in corresponding ¹H NMR spectra.[11][12]

-

Deuterium Oxide (D₂O): The ideal solvent for pH-dependent studies and for mimicking biological conditions. The acidic proton of the carboxyl group will exchange with deuterium. An internal reference standard like DSS or TSP is required.

-

Methanol-d₄ (CD₃OD): A polar, protic solvent that can also be used. Like D₂O, it will result in the exchange of the carboxylic acid proton.

-

Chloroform-d (CDCl₃): Generally suitable only for non-polar derivatives, as most pyrimidine carboxylic acids exhibit poor solubility in this solvent.

A Validated Workflow for High-Fidelity 13C NMR Analysis

This protocol is designed to ensure reproducibility and generate high-quality, interpretable data.

Experimental Protocol

-

Sample Preparation (The Foundation of Quality):

-

Weighing: Accurately weigh 20-50 mg of the pyrimidine carboxylic acid for a standard 13C NMR experiment.[13] For high-sensitivity instruments (e.g., with a cryoprobe), as little as 3-10 mM may be sufficient.[14]

-

Solvent Addition: In a small vial, dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[13] Using a vial first ensures complete dissolution, which can be difficult to achieve within the confines of an NMR tube.[15]

-

Filtration: Draw the dissolved sample into a clean Pasteur pipette plugged with a small amount of glass wool. Filter the solution directly into a clean, dry 5 mm NMR tube. This step is critical to remove any suspended particulate matter, which severely degrades magnetic field homogeneity and results in broad, distorted peaks.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) for organic solvents or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for aqueous solutions.

-

-

Instrument Acquisition:

-

Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquisition Parameters: Use a standard proton-decoupled, single-pulse experiment. Key parameters for a ~400 MHz spectrometer include:

-

Number of Scans (NS): 1024 to 4096. This is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.

-

Relaxation Delay (D1): 2 seconds. A longer delay (5-10s) may be needed for accurate integration of quaternary carbons, which have longer relaxation times.

-

Spectral Width (SW): 0 to 200 ppm. This range comfortably covers the expected signals.

-

Acquisition Time (AQ): 1-2 seconds.

-

-

-

Data Processing:

-

Transformation & Correction: Apply a Fourier transform to the Free Induction Decay (FID). Carefully phase the resulting spectrum to ensure all peaks are in positive absorptive mode and apply a baseline correction.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm) or the TMS signal to 0.00 ppm.[13][16]

-

Experimental Workflow Diagram

Caption: Workflow for 13C NMR Analysis of Pyrimidine Carboxylic Acids.

Spectral Interpretation: A Systematic Approach

Interpreting the spectrum requires a logical process of assignment, often supplemented by advanced 2D NMR techniques.

Case Study: Orotic Acid (Uracil-6-carboxylic acid)

Orotic acid serves as an excellent model system. Its 13C NMR spectrum provides a clear example of the principles discussed.

| Carbon Atom | Typical Chemical Shift (δ, ppm) in D₂O | Rationale for Assignment |

| C7 (-C OOH) | ~167 | Quaternary carboxyl carbon, highly deshielded. |

| C6 | ~150 | Attached to both the carboxyl group and N1. |

| C2 | ~153 | Carbonyl carbon flanked by two nitrogen atoms (N1, N3). |

| C4 | ~169 | Carbonyl carbon adjacent to N3. |

| C5 | ~103 | The only C-H carbon, significantly shielded relative to others. |

Note: Values are approximate and can vary with pH and solvent. Data compiled from sources including PubChem and scientific literature.[1][6][7]

General Assignment Strategy

The relationship between molecular features and the resulting spectrum allows for a systematic assignment strategy.

Caption: Relationship between molecular structure and 13C NMR spectral features.

For unambiguous assignments, especially in complex or novel structures, 2D NMR is indispensable:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon with its directly attached proton(s), definitively identifying all C-H signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds. This is the key experiment for assigning quaternary carbons by observing their correlations to nearby protons with known assignments.[17]

-

Attached Nitrogen Test: For advanced confirmation, solid-state techniques like 13C{14N} RESPDOR can filter the spectrum to show only carbons directly bonded to nitrogen, greatly simplifying assignment in nitrogen-rich heterocycles.[4][18]

Conclusion

13C NMR spectroscopy is an essential, high-resolution analytical technique in the arsenal of scientists working with pyrimidine carboxylic acids. By understanding the fundamental principles governing chemical shifts and by adhering to a rigorous, self-validating experimental workflow, researchers can extract rich structural and electronic information. The insights gained from 13C NMR—from initial structural confirmation to subtle investigations of ionization and tautomerism—are critical for advancing drug discovery and biochemical research.

References

-

Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795-799. [Link]

-

Rankin, A. M., et al. (2022). Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 24(26), 4836–4840. [Link]

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

-

Kubica, D., & Gryff-Keller, A. (2015). Orotic acid in water solution, a DFT and (13)C NMR spectroscopic study. The Journal of Physical Chemistry B, 119(18), 5832-5838. [Link]

-

Rankin, A. M., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PubMed Central (PMC), NIH. [Link]

-

Kubica, D., & Gryff-Keller, A. (2015). Orotic Acid in Water Solution, a DFT and 13C NMR Spectroscopic Study. ACS Publications. [Link]

-

Malthouse, J. P. G., et al. (2016). Effect of pH on the chemical shifts of the 13 C-NMR signals from the α-hydroxycarboxylic acids. ResearchGate. [Link]

-

Unspecified. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Rankin, A. M., et al. (2022). Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ACS Publications. [Link]

-

National Center for Biotechnology Information. (n.d.). Orotic Acid. PubChem. [Link]

-

Bakulev, V. A., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. PubMed Central (PMC), NIH. [Link]

-

Malthouse, J. P. G., et al. (2016). Effect of pH on the chemical shifts of the 13C-NMR signals from the... ResearchGate. [Link]

-

Korenchan, D. E., et al. (2017). Dicarboxylic Acids as pH Sensors for Hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging. PubMed Central (PMC), NIH. [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. uOttawa. [Link]

-

El-Metwaly, N., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PubMed Central (PMC), NIH. [Link]

-

Wasylina, L., Kucharska, E., & Puszko, A. (1999). The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds. [Link]

-

Scharlab. (n.d.). Solvents, deuterated for NMR for laboratory. Scharlab. [Link]

-

Unspecified. (2020). Conformational stability of 5-substituted orotic acid derivatives analysed by measuring 13C NMR chemical shifts and applying linear free energy relationships. ResearchGate. [Link]

-

Korenchan, D. E., et al. (2017). Dicarboxylic acids as pH sensors for hyperpolarized 13C magnetic resonance spectroscopic imaging. eScholarship. [Link]

-

University of Arizona. (n.d.). NMR Sample Requirements and Preparation. University of Arizona. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Pyrimidinecarboxylic acid. PubChem. [Link]

-

University College London. (n.d.). Sample Preparation. UCL. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Iowa State University. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

Swietalski, P., et al. (2021). Comparative (a) ¹H and (b) ¹³C NMR spectra. The NMR spectra of the... ResearchGate. [Link]

Sources

- 1. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [dr.lib.iastate.edu]

- 4. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orotic acid in water solution, a DFT and (13)C NMR spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. chem.washington.edu [chem.washington.edu]

- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the FT-IR Spectrum Interpretation of 4-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

This guide provides a detailed analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the vibrational spectroscopy of this complex heterocyclic compound, grounding the interpretation in fundamental principles and comparative analysis.

Introduction: The Role of FT-IR in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, FT-IR spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique. It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups. For a compound like 4-(trifluoromethyl)pyrimidine-5-carboxylic acid, which possesses a confluence of distinct chemical moieties—a pyrimidine ring, a carboxylic acid, and a trifluoromethyl group—FT-IR is indispensable for structural confirmation, identification of polymorphic forms, and detection of impurities. The interplay of these functional groups creates a complex spectral signature that, when correctly interpreted, reveals a wealth of structural information.

Molecular Structure and Predicted Vibrational Modes

The structure of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid (C₆H₃F₃N₂O₂) dictates its infrared spectrum. The molecule consists of a pyrimidine ring substituted at the 4-position with a trifluoromethyl (-CF₃) group and at the 5-position with a carboxylic acid (-COOH) group. The presence of the electron-withdrawing -CF₃ group and the hydrogen-bonding capable -COOH group on the aromatic pyrimidine ring leads to a unique electronic and vibrational profile.

Diagram 1: Molecular Structure and Key Functional Groups

Detailed FT-IR Spectrum Interpretation

The FT-IR spectrum of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid can be dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups.

The Carboxylic Acid Group (-COOH) Vibrations

The carboxylic acid moiety gives rise to some of the most characteristic and easily identifiable bands in the FT-IR spectrum. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the positions and shapes of their absorption bands.[1][2]

-

O-H Stretching: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹ . This band, centered around 3000 cm⁻¹, is the hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.[1] Its breadth is a direct consequence of the strong hydrogen bonding. This broad absorption will likely overlap with the sharper C-H stretching vibrations.[1]

-

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is anticipated between 1760-1690 cm⁻¹ .[1] For aromatic carboxylic acids, conjugation with the pyrimidine ring can lower this frequency to the 1710-1680 cm⁻¹ range.[3] The electron-withdrawing nature of the trifluoromethyl group may slightly shift this band to a higher wavenumber. The precise position is sensitive to the molecular environment and hydrogen bonding.[1][4]

-

C-O Stretching and O-H Bending: The spectrum will also feature bands related to C-O stretching and in-plane O-H bending, which are often coupled. These typically appear as medium to strong bands in the 1320-1210 cm⁻¹ (C-O stretch) and 1440-1395 cm⁻¹ (O-H bend) regions.[1] Another characteristic, broad absorption due to out-of-plane O-H bending can be found around 960-900 cm⁻¹ .[3]

The Pyrimidine Ring Vibrations

The pyrimidine ring, as a heteroaromatic system, has a series of characteristic vibrations.[5][6]

-

C-H Stretching: Aromatic C-H stretching vibrations typically occur at wavenumbers just above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ range.[7][8] These will appear as sharp, medium-to-weak bands, likely superimposed on the broad O-H stretch from the carboxylic acid.[1]

-

C=C and C=N Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected to produce a series of medium-to-strong bands in the 1600-1450 cm⁻¹ region.[5] These bands are diagnostic for the aromatic heterocyclic core.

The Trifluoromethyl Group (-CF₃) Vibrations

The trifluoromethyl group is a strong electron-withdrawing group and has very intense and characteristic absorption bands due to the C-F stretching vibrations.

-

C-F Stretching: The C-F stretching modes of the -CF₃ group are anticipated to give rise to very strong and complex absorption bands in the 1400-1000 cm⁻¹ region.[5][9] Specifically, the asymmetric and symmetric C-F stretching vibrations are typically observed in the ranges of 1350-1120 cm⁻¹ and are among the most intense peaks in the spectrum. The presence of multiple strong bands in this region is a clear indicator of the trifluoromethyl substituent.

Table 1: Summary of Predicted FT-IR Absorption Bands for 4-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3300-2500 | Strong, Very Broad | O-H Stretch (H-bonded dimer) | Carboxylic Acid |

| 3100-3000 | Weak to Medium, Sharp | C-H Stretch | Pyrimidine Ring |

| 1760-1690 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1600-1450 | Medium to Strong | C=C and C=N Ring Stretches | Pyrimidine Ring |

| 1440-1395 | Medium | O-H In-plane Bend | Carboxylic Acid |

| 1350-1120 | Very Strong | Asymmetric & Symmetric C-F Stretches | Trifluoromethyl |

| 1320-1210 | Strong | C-O Stretch | Carboxylic Acid |

| 960-900 | Medium, Broad | O-H Out-of-plane Bend | Carboxylic Acid |

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum